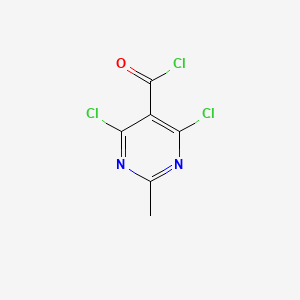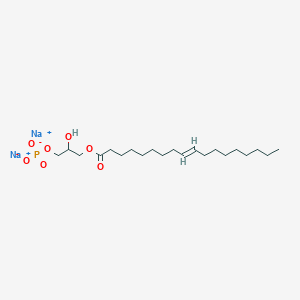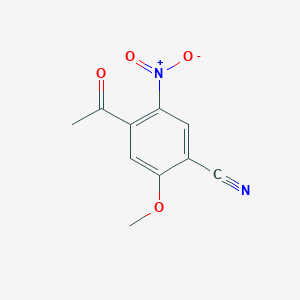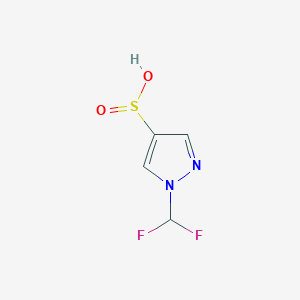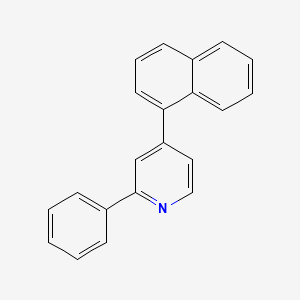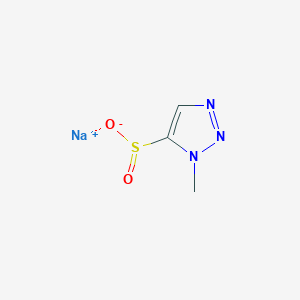
Sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate typically involves the reaction of 1-methyl-1H-1,2,3-triazole with a sulfinate source under controlled conditions. . This method is favored for its efficiency and high yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst . This method allows for large-scale production with consistent quality and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert it into sulfinate or sulfonamide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used under mild conditions.
Major Products: The major products formed from these reactions include sulfonate, sulfinate, and sulfonamide derivatives, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
Sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
- 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
- 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride
Comparison: While sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate shares structural similarities with other triazole derivatives, it is unique in its sulfinate group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C3H4N3NaO2S |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
sodium;3-methyltriazole-4-sulfinate |
InChI |
InChI=1S/C3H5N3O2S.Na/c1-6-3(9(7)8)2-4-5-6;/h2H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
JRUKHIPYVNIULA-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=CN=N1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)
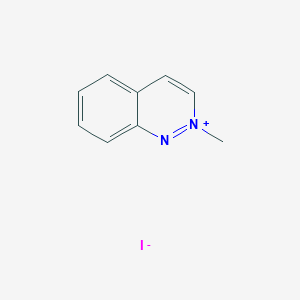
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)

